3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid
Overview
Description
3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid is a synthetic organic compound with the molecular formula C18H26N2O4 and a molecular weight of 334.42 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl group and a phenylpropanoic acid moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Mechanism of Action
Target of action
The compound “3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid” contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to have a wide range of targets, including neurotransmitter receptors in the nervous system .
Mode of action
Piperazine derivatives often act as antagonists or agonists at their target sites, meaning they can either block or activate the receptors they bind to . The specific mode of action for “this compound” would depend on its specific target.
Biochemical pathways
The impact on biochemical pathways would again depend on the specific target of the compound. For example, if the compound targets neurotransmitter receptors, it could affect signaling pathways in the nervous system .
Preparation Methods
The synthesis of 3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to the piperazine ring using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Attachment of the Phenylpropanoic Acid Moiety: The phenylpropanoic acid moiety is attached to the piperazine ring through a coupling reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques .
Chemical Reactions Analysis
3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid can be compared with similar compounds such as:
3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound also contains a tert-butoxycarbonyl group and a piperidine ring, but differs in the presence of a benzoic acid moiety instead of a phenylpropanoic acid moiety.
3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenylacetic acid: Similar to the previous compound, this one has a piperidine ring and a phenylacetic acid moiety.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-11-9-19(10-12-20)13-15(16(21)22)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMNXLMHULBUDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158326 | |
Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-phenyl-1-piperazinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367501-40-4 | |
Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-phenyl-1-piperazinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367501-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-phenyl-1-piperazinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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